

In Vitro Synergy of Ceftolozane/Tazobactam with Amikacin: A Comparative Guide

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Compound of Interest

Compound Name: Ceftolozane sulfate

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The emergence of multidrug-resistant (MDR) bacteria, particularly *Pseudomonas aeruginosa*, presents a significant challenge in clinical practice. Combination therapy is an increasingly explored strategy to overcome resistance and enhance antimicrobial efficacy. This guide provides a comprehensive overview of the in vitro synergistic activity of ceftolozane/tazobactam combined with amikacin against challenging bacterial isolates. Ceftolozane/tazobactam, a novel cephalosporin/ β -lactamase inhibitor combination, has demonstrated potent activity against many Gram-negative bacteria, including MDR *P. aeruginosa*.^[1] The addition of amikacin, an aminoglycoside, is investigated for its potential to produce synergistic effects, leading to improved bacterial killing and potentially mitigating the development of further resistance.

Quantitative Analysis of Synergy

The synergistic potential of ceftolozane/tazobactam and amikacin has been evaluated in several in vitro studies, primarily utilizing time-kill assays and checkerboard or E-test methods. The data consistently demonstrates a significant synergistic interaction against a large proportion of tested isolates.

A study on MDR/XDR *P. aeruginosa* isolates from Greece revealed that the combination of ceftolozane/tazobactam with amikacin was synergistic against 85.0% of all tested isolates.^{[2][3]} [4] Notably, this synergy was also observed in 75.0% of the isolates that produce GES-type enzymes, which are known to contribute to ceftolozane/tazobactam resistance.^{[2][3][4]} Another

study investigating carbapenem-resistant *P. aeruginosa* (CRPA) found synergistic and additive effects in 40% and 30% of the isolates, respectively.[5][6]

Study Focus	Bacterial Species	Number of Isolates	Synergy Rate	Key Findings
MDR/XDR Isolates	<i>Pseudomonas aeruginosa</i>	160	85% Synergy	Synergy observed even in isolates with high ceftolozane/tazobactam MICs (up to 32 mg/L).[2][3]
Carbapenem-Resistant Isolates	<i>Pseudomonas aeruginosa</i>	60	40% Synergy, 30% Additive	No antagonism was observed between the two agents.[5][6]
MDR Isolates in an In Vitro Pharmacodynamic Model	<i>Pseudomonas aeruginosa</i>	4	Synergistic interactions in 2 of 4 isolates	The combination resulted in a significant reduction in bacterial count compared to monotherapy.[1]
Pediatric Cystic Fibrosis Isolates	<i>Pseudomonas aeruginosa</i>	5	Synergistic activity observed	Combination therapy showed a significant log-kill even against isolates non-susceptible to one or both agents.[7]

Experimental Protocols

The assessment of in vitro synergy relies on standardized and reproducible experimental methods. The most common techniques employed in the evaluation of ceftolozane/tazobactam

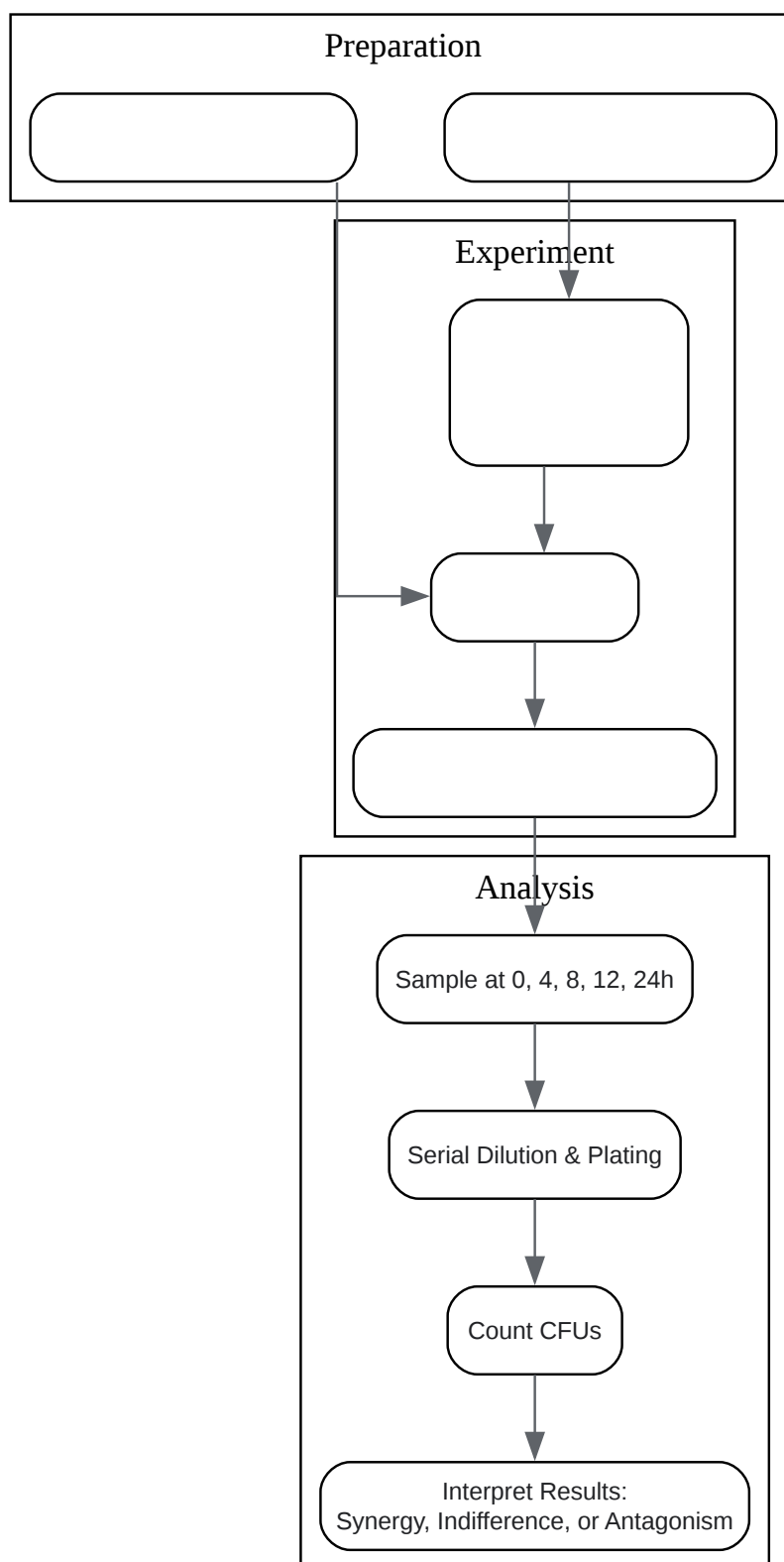
and amikacin synergy are time-kill assays, checkerboard microdilution, and the E-test.

Time-Kill Assay

The time-kill assay is a dynamic method that evaluates the rate and extent of bacterial killing over time when exposed to antimicrobial agents alone and in combination.

Methodology:

- **Inoculum Preparation:** A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared from an overnight culture. This is further diluted to achieve a starting inoculum of approximately 5×10^5 colony-forming units (CFU)/mL.[8]
- **Drug Concentrations:** The antibiotics are tested at clinically relevant concentrations. For instance, ceftolozane/tazobactam might be tested at its peak (e.g., 60 mg/L) and trough (e.g., 7.5 mg/L) concentrations, while amikacin is tested at its free peak plasma concentration (e.g., 69 mg/L).[2][3] Other studies may use multiples of the Minimum Inhibitory Concentration (MIC), such as 2x or 8x the MIC.[7]
- **Incubation:** The bacterial inoculum is added to broth media containing the individual antibiotics and the combination of both. A growth control tube without any antibiotic is also included. The tubes are then incubated with continuous shaking at 35°C.[8]
- **Sampling and Plating:** Aliquots are removed from each tube at specified time points (e.g., 0, 4, 8, 12, and 24 hours) and serially diluted. The dilutions are then plated on appropriate agar media to determine the viable bacterial count (CFU/mL).
- **Interpretation:** Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[2][3][4] Antagonism is defined as a ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent. Indifference is a < 2 log₁₀ change in CFU/mL.[9]



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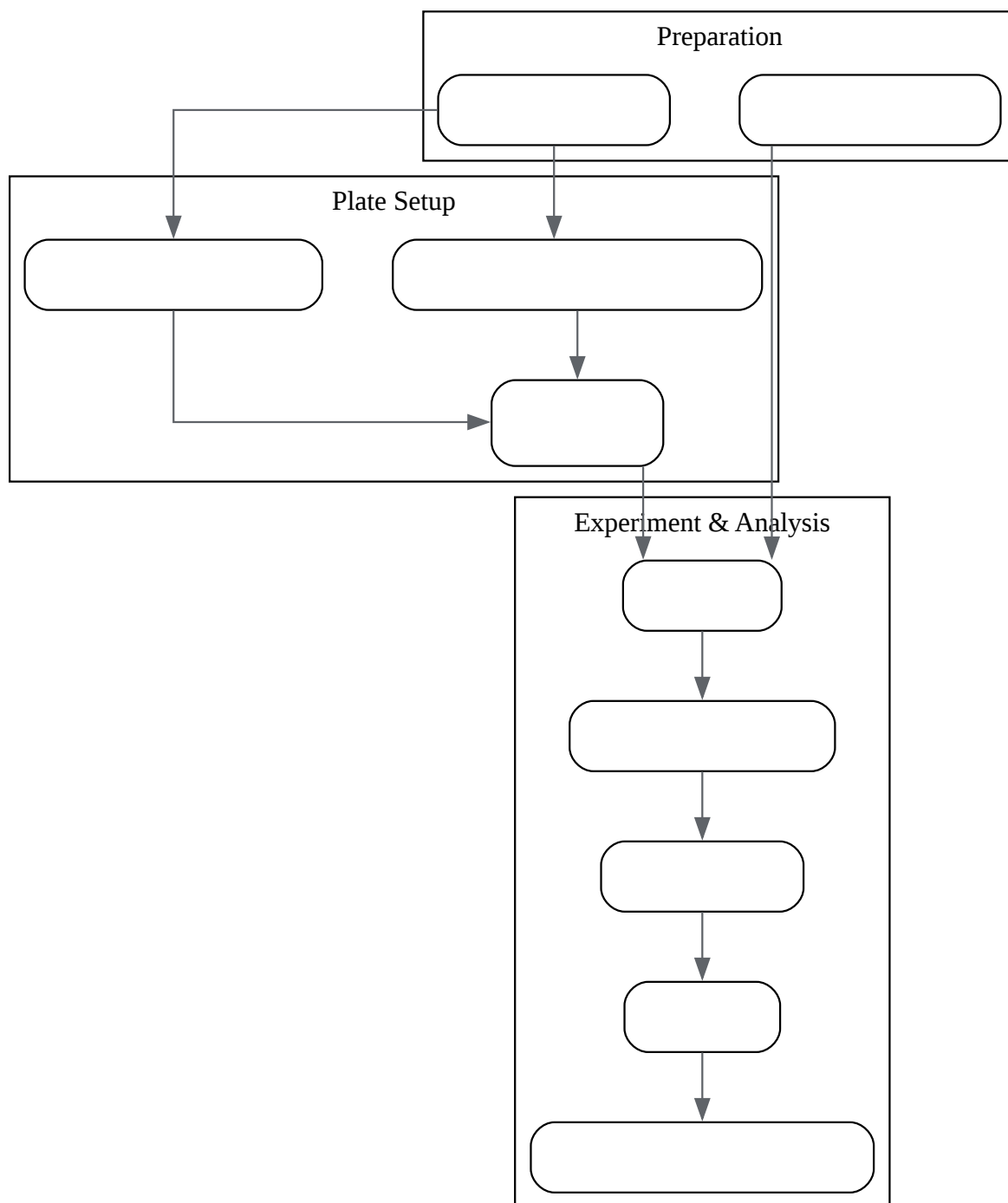
Time-Kill Assay Workflow

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the MIC of two antimicrobial agents in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).

Methodology:

- **Plate Setup:** A 96-well microtiter plate is used. One antibiotic (e.g., ceftolozane/tazobactam) is serially diluted along the rows, while the second antibiotic (e.g., amikacin) is serially diluted along the columns.[\[10\]](#) This creates a matrix of varying concentrations of both drugs.
- **Controls:** The last row contains serial dilutions of the first antibiotic alone, and the last column contains serial dilutions of the second antibiotic alone to determine their individual MICs. A growth control well (no antibiotics) and a sterility control well (no bacteria) are also included.[\[11\]](#)
- **Inoculation:** All wells, except the sterility control, are inoculated with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL).[\[10\]](#)
- **Incubation:** The plate is incubated at 35°C for 16-20 hours.
- **Reading and FICI Calculation:** The wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination. The FICI is then calculated using the following formula: $FICI = (MIC \text{ of Drug A in combination} / MIC \text{ of Drug A alone}) + (MIC \text{ of Drug B in combination} / MIC \text{ of Drug B alone})$ [\[12\]](#)[\[13\]](#)
- **Interpretation:**
 - Synergy: $FICI \leq 0.5$ [\[12\]](#)[\[13\]](#)
 - Additive/Indifference: $0.5 < FICI \leq 4$ [\[13\]](#)
 - Antagonism: $FICI > 4$ [\[12\]](#)[\[13\]](#)



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Checkerboard Assay Workflow

E-test Synergy

The E-test (Epsilometer test) is an agar diffusion method that can also be adapted for synergy testing.

Methodology:

- **Inoculum and Plating:** A standardized bacterial inoculum is swabbed onto the surface of an agar plate.
- **Strip Application:** An E-test strip for the first antibiotic is placed on the agar. Then, an E-test strip for the second antibiotic is placed at a 90° angle to the first, with the intersection at the respective MICs of each drug.
- **Incubation:** The plate is incubated at 35°C for 16-20 hours.
- **Reading and Interpretation:** The shape of the inhibition zone is observed. A phantom zone or deformation of the ellipse of inhibition indicates a synergistic interaction. The FICI can also be calculated from the points where the inhibition ellipses intersect the E-test strips. The interpretation of the FICI is the same as in the checkerboard assay.

Conclusion

The in vitro data strongly suggests a synergistic relationship between ceftolozane/tazobactam and amikacin against a significant proportion of multidrug-resistant *P. aeruginosa* isolates. This combination demonstrates the potential to enhance bactericidal activity and may offer a valuable therapeutic option for infections caused by these challenging pathogens. The consistent observation of synergy across different testing methodologies, including time-kill assays and FICI-based assessments, strengthens the rationale for further clinical investigation of this combination therapy. No antagonism has been reported in the reviewed studies, indicating a favorable interaction profile. Researchers and drug development professionals should consider these findings when designing preclinical and clinical studies for new antimicrobial combination strategies.

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